molecular formula C6H4NNaO2 B1592758 Sodium nicotinate CAS No. 54-86-4

Sodium nicotinate

Cat. No. B1592758
CAS RN: 54-86-4
M. Wt: 145.09 g/mol
InChI Key: KFLRWGSAMLBHBV-UHFFFAOYSA-M
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Description



  • Sodium nicotinate, also known as nicotinic acid sodium salt, has the chemical formula C₆H₄NNaO₂ and a molecular weight of 145.0912 g/mol .

  • It is an acid- and water-soluble nucleotide containing a pyridine base.

  • Sodium nicotinate is used in various applications, including pharmaceuticals and nutritional supplements.





  • Synthesis Analysis



    • The synthesis of sodium nicotinate involves the reaction of nicotinic acid (nicotinate) with sodium hydroxide (NaOH) to form the sodium salt.

    • The detailed synthetic pathway and conditions would require further investigation.





  • Molecular Structure Analysis



    • Sodium nicotinate has the following structure: .

    • It consists of a pyridine ring with a carboxyl group and a sodium ion attached.





  • Chemical Reactions Analysis



    • Sodium nicotinate can participate in various chemical reactions, including hydrolysis, acid-base reactions, and redox reactions.

    • Specific reaction mechanisms would depend on the reaction conditions and other reactants involved.





  • Physical And Chemical Properties Analysis



    • Sodium nicotinate is a white powder.

    • It is soluble in water and insoluble in organic solvents .

    • Specific physical properties (e.g., melting point, boiling point) would require additional investigation.




  • Scientific Research Applications

    • Headache Treatment : Sodium nicotinate has been explored for its potential in treating various types of headaches. In a study, its effects on headaches of different etiologies were investigated, indicating its possible use in vasodilator therapy for headache relief (Goldzieher & Popkin, 1946).

    • Transcutaneous Penetration and Skin Reactions : The compound has been studied for its role in transcutaneous penetration and its effects on skin. A study examined the irritant reactions and transcutaneous penetration of sodium nicotinate in individuals with varying skin sensitivities (Berardesca et al., 1991).

    • Molecular Structure Analysis : Research on sodium nicotinate also includes its molecular structure analysis. One study described the coordination of sodium atoms to pyridine-3-carboxylate ligands in sodium nicotinate (Forsyth, Dean & Macfarlane, 2007).

    • Cholagogic and Choleretic Effects : Sodium nicotinate has shown potential cholagogic and choleretic effects, beneficial in digestive health, particularly in promoting bile flow and liver function (Stepanini, 1950).

    • Neurodegenerative Disease Research : In a study, nicotinamide, a form of nicotinic acid, showed potential in reducing Alzheimer's disease-related gene expression in mice. This suggests sodium nicotinate's relevance in neurodegenerative disease research (Kim & Yang, 2017).

    • Cancer Research : Nicotinic acid, including its sodium salt form, has been studied for its potential roles in cancer. A study examined its dual nature, which can be critical for genomic stability and potentially reduce cancer risk (Piacente, Caffa & Nencioni, 2017).

    • Gastrointestinal Applications : Research has shown that nicotinic acid can inhibit intestinal secretion caused by certain toxins, indicating potential applications in gastrointestinal health (Forsyth, Kapitany & Scoot, 1981).

    • NMR Spectroscopy Studies : Sodium nicotinate has been studied using NMR spectroscopy to understand its signal arrangement in water and ethanol solutions, contributing to analytical chemistry (Gamov et al., 2018).

    • Pharmacology and Toxicity Studies : The pharmacology and toxicity of sodium nicotinate have been investigated to understand its safe use and therapeutic potential (Unna, 1939).

    • Diabetes Research : Nicotinamide, related to sodium nicotinate, has been studied for its effects on insulin production in pancreatic beta cells, highlighting its potential use in diabetes treatment (Ilie et al., 2013).

    Safety And Hazards



    • Avoid breathing mist, gas, or vapors.

    • Use personal protective equipment, including chemical impermeable gloves.

    • Ensure adequate ventilation and remove all sources of ignition.

    • Evacuate personnel to safe areas in case of spills or leaks.




  • Future Directions



    • Research on sodium nicotinate should focus on its potential therapeutic applications, including cardiovascular health and metabolic disorders.

    • Investigate its interactions with other compounds and its effects on specific biological pathways.




    I hope this analysis provides a comprehensive overview of sodium nicotinate. If you need further details or have any specific questions, feel free to ask! 😊


    properties

    IUPAC Name

    sodium;pyridine-3-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H5NO2.Na/c8-6(9)5-2-1-3-7-4-5;/h1-4H,(H,8,9);/q;+1/p-1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KFLRWGSAMLBHBV-UHFFFAOYSA-M
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CN=C1)C(=O)[O-].[Na+]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H4NNaO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Related CAS

    59-67-6 (Parent)
    Record name Niacin sodium
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054864
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

    DSSTOX Substance ID

    DTXSID4044955
    Record name Sodium nicotinate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID4044955
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    145.09 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Sodium nicotinate

    CAS RN

    54-86-4
    Record name Niacin sodium
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054864
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 3-Pyridinecarboxylic acid, sodium salt (1:1)
    Source EPA Chemicals under the TSCA
    URL https://www.epa.gov/chemicals-under-tsca
    Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
    Record name Sodium nicotinate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID4044955
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Sodium nicotinate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.196
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name NIACIN SODIUM
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZX78B4Q2L
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    671
    Citations
    E Press, L Yeager - … Journal of Public Health and the …, 1962 - ajph.aphapublications.org
    … a concentration of 225 mg of sodium nicotinate per 100 grams of cooked … sodium nicotinate or nicotinic acid. It was later learned that approximately 2 oz of powdered sodium nicotinate …
    Number of citations: 15 ajph.aphapublications.org
    A Do Nascimento, FJ Caires, DJC Gomes… - Thermochimica …, 2014 - Elsevier
    … For the sodium nicotinate, the final residue up to 765 C is sodium carbonate and for the transition metal nicotinates, the final residues are Mn 3 O 4 , Fe 2 O 3 , Co 3 O 4 , NiO, CuO and …
    Number of citations: 31 www.sciencedirect.com
    TOMD SPIES, WB BEAN, RE Stone - Journal of the American …, 1938 - jamanetwork.com
    … Within seventy-two hours of administration of large amounts of nicotinic acid, sodium nicotinate, nicotinic acid amide or coramine to the seventy-three pellagrins, we regularly observed …
    Number of citations: 104 jamanetwork.com
    JW GOLDZIEHER, GL POPKIN - Journal of the American Medical …, 1946 - jamanetwork.com
    … In our experiments sodium nicotinate was used except in a few instances in which niacin was substituted. The intravenous route of administration was chosen for precision and the …
    Number of citations: 26 jamanetwork.com
    CM Forsyth, PM Dean, DR MacFarlane - … Crystallographica Section C …, 2007 - scripts.iucr.org
    … Surprisingly, the structural elucidation of anhydrous sodium nicotinate has not been reported until now. In the present report, the structural determination and analysis of (I) [link] is …
    Number of citations: 16 scripts.iucr.org
    M Stefanini - Journal of Laboratory and Clinical Medicine, 1949 - cabdirect.org
    It was claimed by Villa (Riforma med., 1941, 57, 335) that injection of nicotinamide induced a remission of jaundice, and noticed by Mattei (Minerva med., 1946, 1, 308) that the …
    Number of citations: 8 www.cabdirect.org
    M Stepanini - The American Journal of Digestive Diseases, 1950 - Springer
    … The results presented in this paper show that sodium nicotinate and nicotinamide, given either intravenously or orally, possess cholagogic action. In case of retention of biliary pigments …
    Number of citations: 4 link.springer.com
    R Assan, G Tchobroutsky - Hormone and Metabolic Research, 1972 - thieme-connect.com
    … We have studied serial plasma HGH concentrations in 33 severe cases of diabetic ketoacidosis and checked the effect of a potent antilipolytic agent, sodium nicotinate, on HGH …
    Number of citations: 8 www.thieme-connect.com
    P Dorigo, RM Gaion - Archives internationales de …, 1984 - europepmc.org
    In segments of rat descending colon 34.5 microM Na-nicotinate-induced rhythmic contractions that were late in onset, long lasting and reversible. The Na-nicotinate contractile effect …
    Number of citations: 4 europepmc.org
    F Wang, KA Berglund - Industrial & Engineering Chemistry …, 2000 - ACS Publications
    … The chemical system which is the object of the current study is nicotinic acid (HNic)−sodium nicotinate (NaNic)−water (H 2 O). At 30 C, NaNic has a solubility of about 60 g/100 g of H 2 …
    Number of citations: 53 pubs.acs.org

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